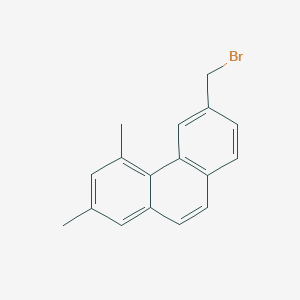
6-(Bromomethyl)-2,4-dimethylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-2,4-dimethylphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2,4-dimethylphenanthrene typically involves the bromination of 2,4-dimethylphenanthrene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is optimized to minimize by-products and ensure high purity of the final product .
化学反应分析
Types of Reactions: 6-(Bromomethyl)-2,4-dimethylphenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted phenanthrene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted phenanthrene .
科学研究应用
6-(Bromomethyl)-2,4-dimethylphenanthrene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized phenanthrene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
作用机制
The mechanism of action of 6-(Bromomethyl)-2,4-dimethylphenanthrene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction, gene expression, and enzyme activity .
相似化合物的比较
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
6-Bromomethyl-2,4-dimethylpyrene: Another polycyclic aromatic hydrocarbon with similar substitution patterns.
Uniqueness: 6-(Bromomethyl)-2,4-dimethylphenanthrene stands out due to its unique combination of bromomethyl and dimethyl groups on the phenanthrene backbone.
属性
CAS 编号 |
52988-40-6 |
|---|---|
分子式 |
C17H15Br |
分子量 |
299.2 g/mol |
IUPAC 名称 |
6-(bromomethyl)-2,4-dimethylphenanthrene |
InChI |
InChI=1S/C17H15Br/c1-11-7-12(2)17-15(8-11)6-5-14-4-3-13(10-18)9-16(14)17/h3-9H,10H2,1-2H3 |
InChI 键 |
DIFQLEICWMANPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C=CC3=C2C=C(C=C3)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
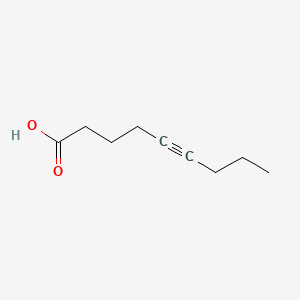
![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
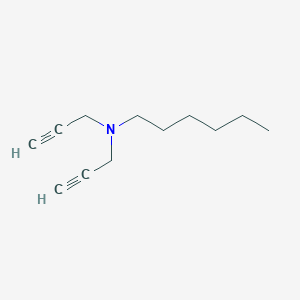
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)


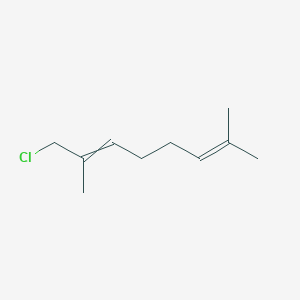
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)

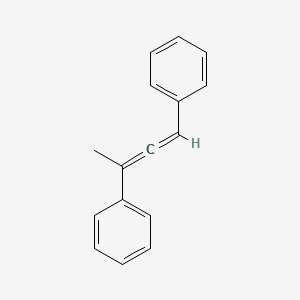
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

